2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN6O/c1-8-2-3-9(6-10(8)14)20-12-11(17-18-20)13(21)19(5-4-15)7-16-12/h2-3,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHNOKKYQDHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.
Substitution with chloro-methylphenyl group: The triazolopyrimidine core is then subjected to electrophilic substitution reactions to introduce the chloro-methylphenyl group.
Introduction of the acetonitrile moiety: Finally, the acetonitrile group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Liver Cancer (HepG2)
- Prostate Cancer (PC-3)
For instance, modifications in the acetamide moiety have been shown to enhance cytotoxicity against these cells. A related study reported that compounds with similar structures achieved IC50 values as low as against HCT116 cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazolopyrimidine derivatives are known to exhibit a broad spectrum of activity against various bacterial strains and fungi. For example, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been explored for anti-inflammatory effects. Research suggests that it may act as a cyclooxygenase (COX) inhibitor, which is crucial in the inflammatory response . The ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various triazolopyrimidine derivatives including the compound against multiple cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth with varying degrees of potency depending on their structural modifications. For instance, one derivative was noted to have an IC50 value of against MCF-7 cells .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of triazolopyrimidine derivatives against common pathogens. The study found that certain modifications enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli . The compound's structure was critical in determining its effectiveness.
Mechanism of Action
The mechanism of action of 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Triazolo[4,5-d]pyrimidine Derivatives
Structural and Substituent Analysis
The triazolo[4,5-d]pyrimidine scaffold allows extensive functionalization. Below is a comparative analysis of substituents, molecular properties, and applications of the target compound and its analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound and CM829998 share the same R1 group (3-chloro-4-methylphenyl) but differ in R2 (acetonitrile vs. acetamide). BO48998 substitutes R1 with a 4-fluorophenylmethyl group, enhancing electronic effects via fluorine, while its R2 is a benzodioxin-linked acetamide, suggesting possible CNS-targeting applications . The Patent Compound () incorporates a cyclopropylamino group at position 7 and a propylthio group at position 5, highlighting the scaffold’s adaptability for pharmaceutical optimization .
Molecular Weight Trends :
- The acetamide derivatives (CM829998, BO48998) exhibit higher molecular weights (422–436 g/mol) due to extended substituents, whereas the target compound’s nitrile group reduces steric bulk.
Physicochemical and Pharmacological Insights
- Solubility and Bioavailability : The nitrile group in the target compound may improve aqueous solubility compared to acetamide derivatives, though this requires experimental validation.
- Structure-Activity Relationships (SAR) :
- The 3-chloro-4-methylphenyl group (common in the target compound and CM829998) is associated with enhanced hydrophobic interactions in target binding.
- Fluorine in BO48998’s R1 group could improve metabolic stability and membrane permeability .
Biological Activity
The compound 2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile (CAS Number: 893932-61-1) is a synthetic organic molecule with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 497.3 g/mol. Its structure features a triazolo-pyrimidine core which is known for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.3 g/mol |
| CAS Number | 893932-61-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Preliminary studies show that derivatives of triazolo-pyrimidines can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast carcinoma (MCF7), liver carcinoma (HEPG2), and colon carcinoma (HCT116) cells .
- Antimicrobial Properties : The presence of the triazole ring is associated with antimicrobial activity. Research has indicated that derivatives can act against a range of pathogens due to their ability to disrupt cellular processes.
- Enzyme Inhibition : Some studies suggest that these compounds may serve as inhibitors for specific enzymes involved in cancer progression and other diseases. For example, their interaction with urease and protease enzymes has been documented .
Case Study 1: Anticancer Efficacy
A study conducted on synthesized triazolo-pyrimidine derivatives showed significant anticancer activity. The compound exhibited an IC50 value of approximately 19.3 μg/ml against HCT116 cells, indicating potent cytotoxicity .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives similar to the compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations, showcasing the potential for therapeutic applications in infectious diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interference with DNA Synthesis : The triazole moiety may interact with DNA polymerases or topoisomerases, inhibiting DNA replication in cancer cells.
- Enzyme Inhibition : The compound may bind to active sites of enzymes critical for tumor growth or microbial metabolism.
Q & A
Q. Table 1: Representative Synthetic Approaches for Analogous Compounds
| Method | Conditions | Yield | Challenges | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethanol reflux, 3 h | 86% | Solvent optimization | |
| Multi-Step Alkylation | Sequential catalysis, 11 steps | 2–5% | Low efficiency, purification |
Recommendations:
- Screen solvents (e.g., DMF/water mixtures for recrystallization) .
- Employ protecting groups to stabilize intermediates during alkylation .
How is the compound characterized using spectroscopic and crystallographic techniques?
Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy: -NMR (DMSO-) identifies proton environments (e.g., δ 2.37 for CH, δ 7.10 for aromatic protons) .
- X-Ray Crystallography: Single-crystal analysis resolves bond lengths (mean C–C: 0.003 Å) and confirms stereochemistry, as demonstrated for related thiazolopyrimidines .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., CHClFNO, MW 495.87) .
Methodological Note:
Cross-validate NMR data with crystallography to resolve ambiguities in tautomeric forms or regiochemistry .
What strategies optimize low-yield reactions in triazolopyrimidine synthesis?
Answer:
Low yields (e.g., 2–5% in multi-step syntheses ) arise from competing side reactions. Optimization strategies include:
- Design of Experiments (DoE): Systematically vary temperature, catalyst loading, and solvent polarity to identify critical factors.
- Computational Pre-Screening: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error .
- Catalyst Engineering: Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in alkylation steps .
Case Study:
ICReDD’s workflow integrates computation and experimentation, reducing development time by 50% for analogous heterocycles .
How can computational methods enhance reaction design for this compound?
Answer:
Advanced computational frameworks streamline synthesis:
- Reaction Path Search: Quantum mechanics (QM) identifies low-energy pathways for cyclization and functionalization .
- Solvent Effect Modeling: COSMO-RS simulations predict solvent compatibility to enhance yield (e.g., ethanol vs. DMF) .
- Machine Learning (ML): Train ML models on existing triazolopyrimidine datasets to predict optimal conditions (e.g., temperature, stoichiometry) .
Implementation Steps:
Perform QM calculations to map potential energy surfaces.
Validate predictions with microfluidic high-throughput screening .
How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Conflicting NMR or MS data require systematic validation:
- Multi-Technique Correlation: Pair -NMR with -NMR and 2D techniques (e.g., HSQC, HMBC) to assign quaternary carbons and coupling patterns .
- X-Ray Diffraction: Resolve ambiguities in regiochemistry (e.g., triazole vs. tetrazole tautomers) via single-crystal analysis .
- Isotopic Labeling: Introduce or labels to track specific atoms in complex spectra .
Example:
For a related pyrimidine, crystallography corrected misassigned NOE correlations, confirming the correct substitution pattern .
What reactor design principles apply to scaling up synthesis?
Answer:
Scale-up requires addressing heat/mass transfer limitations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
